

ADCY7 expression in different tissues

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An In-depth Technical Guide to Adenylate Cyclase 7 (ADCY7) Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Cyclase 7 (ADCY7) is a membrane-bound enzyme that plays a crucial role in intracellular signal transduction.[1][2] As a member of the adenylate cyclase family, its primary function is to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger essential for numerous physiological processes.[1][3] ADCY7 is involved in signaling cascades activated by a variety of G protein-coupled receptors (GPCRs), responding to stimuli such as thrombin, dopamine, and sphingosine 1-phosphate.[4][5] This enzyme is a key regulator in the immune system, where it modulates both innate and adaptive immune responses.[6][7] Dysregulation of ADCY7 expression or activity has been implicated in various conditions, including inflammatory diseases, nervous system disorders, and cancer.[1][3][6] This guide provides a comprehensive overview of ADCY7 expression across different tissues, its signaling pathways, and detailed protocols for its analysis.

ADCY7 Gene and Protein Expression Profile

The expression of ADCY7 varies significantly across different human tissues at both the mRNA and protein levels. Analysis of data from multiple databases, including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, reveals a distinct expression pattern. [1][3][8]

Quantitative Expression Data Summary

ADCY7 shows enhanced expression in lymphoid tissues, with high levels detected in immune cells.^[8] The following table summarizes the relative expression levels of ADCY7 mRNA in various normal human tissues based on data from the GTEx database.

Tissue Category	Tissue	Relative mRNA Expression Level
High Expression	Spleen	High
Whole Blood	High	High
Bone Marrow	High	
Lung	High	
Ovary	High	
Moderate Expression	Small Intestine (Terminal Ileum)	
Colon	Moderate	Moderate
Adipose Tissue	Moderate	
Pituitary	Moderate	
Low Expression	Muscle (Skeletal)	
Pancreas	Low	Low
Kidney	Low	
Liver	Low	
Brain	Low	
Heart	Low	

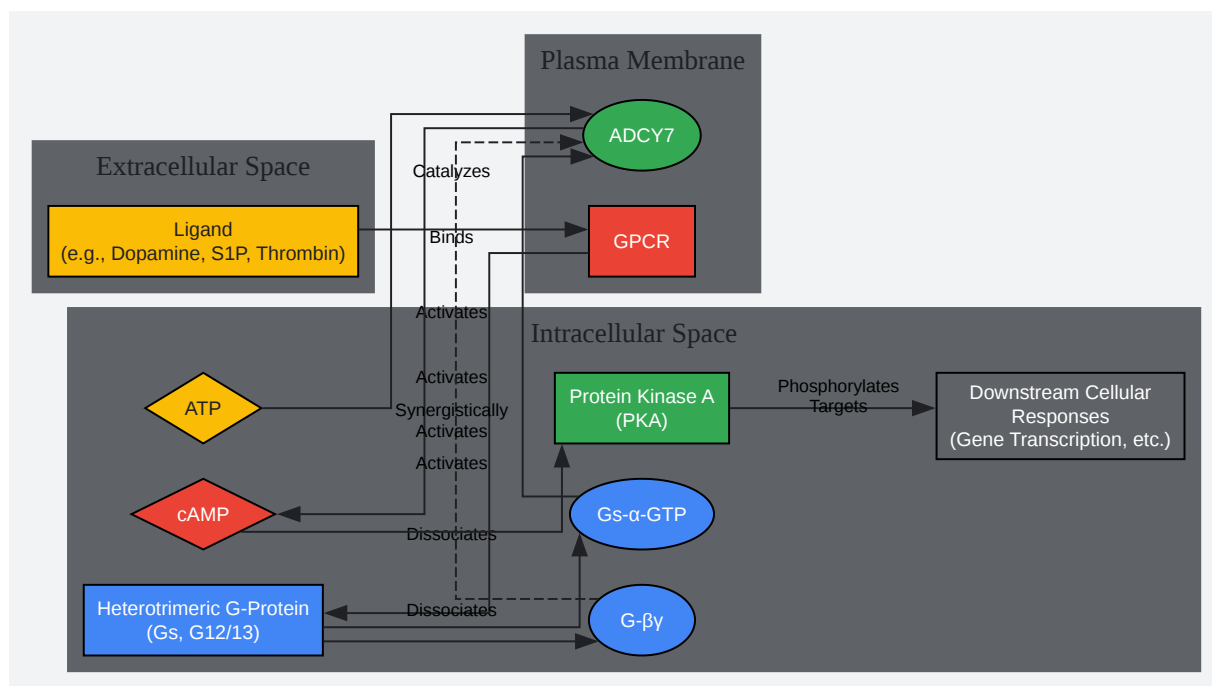
Data synthesized from pan-cancer analysis studies utilizing the GTEx database.^{[1][3]}

Protein expression data from immunohistochemistry largely supports the RNA expression profile, with cytoplasmic expression observed in selected tissues.^{[9][10]} The Human Protein

Atlas characterizes ADCY7 as having tissue-enhanced expression in lymphoid tissues.[8]

Signaling Pathways Involving ADCY7

ADCY7 functions as a critical integrator of extracellular signals by converting them into intracellular cAMP responses.[4] It is activated by Gs protein alpha subunits and can be synergistically modulated by G protein $\beta\gamma$ subunits and other G protein pathways, notably the G12/13 pathway.[4][7][11] The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets to regulate a wide array of cellular functions, including gene transcription, metabolism, and cell proliferation.[12]



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Caption: ADCY7 canonical signaling pathway.

Experimental Methodologies

Accurate quantification and localization of ADCY7 are essential for understanding its biological role. The following sections detail standard protocols for measuring ADCY7 mRNA and protein expression.

Protocol 1: Quantification of ADCY7 mRNA by RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful method for genome-wide transcriptomic analysis that provides quantitative and qualitative information on gene expression.

1. RNA Isolation and Quality Control:

- Isolate total RNA from tissue samples or cell lysates using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
- Treat samples with DNase I to remove any contaminating genomic DNA.
- Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be ≥ 7 for optimal results. Use a spectrophotometer (e.g., NanoDrop) for concentration and purity (A260/A280 ratio ~ 2.0).

2. Library Preparation:

- Enrich for mRNA from the total RNA sample using oligo(dT) magnetic beads to select for polyadenylated transcripts.[\[13\]](#)
- Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.
- Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
- Synthesize the second-strand cDNA. For stranded libraries, dUTP is incorporated in place of dTTP during this step.[\[13\]](#)
- Perform end-repair, A-tailing, and ligate sequencing adapters to the ends of the double-stranded cDNA fragments.
- Perform PCR amplification to enrich the adapter-ligated cDNA library. The number of cycles should be minimized to avoid amplification bias.
- Purify the final library and assess its quality and concentration using a bioanalyzer and qPCR.

3. Sequencing:

- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million single-end reads per sample is recommended for human gene expression analysis.[\[14\]](#)

4. Data Analysis:

- Quality Control (QC): Use tools like FastQC to assess the raw sequencing read quality.
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.[\[15\]](#)
- Alignment: Align the processed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[\[14\]](#)
- Quantification: Count the number of reads mapping to the ADCY7 gene locus (Ensembl: ENSG00000121281) using tools like featureCounts or HTSeq-count.[\[16\]](#)
- Normalization and Differential Expression: Normalize raw counts to account for differences in library size and gene length (e.g., TPM - Transcripts Per Million). For comparative studies, use packages like DESeq2 or edgeR to identify statistically significant differences in ADCY7 expression between experimental groups.

Protocol 2: Localization of ADCY7 Protein by Immunohistochemistry (IHC)

IHC allows for the visualization of ADCY7 protein within the context of tissue architecture. This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Caption: Standard workflow for Immunohistochemistry (IHC).

1. Deparaffinization and Rehydration:

- Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).[\[17\]](#)
- Rehydrate the tissue sections by sequential immersion in graded alcohols: 100% ethanol (2x, 3 min), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).[\[17\]](#)
- Rinse with distilled water.

2. Antigen Retrieval:

- To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER).
- Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[\[17\]](#)
- Heat the container at 95-100°C for 10-20 minutes.

- Allow slides to cool to room temperature in the buffer for 20 minutes.[\[17\]](#)
- Rinse slides with Phosphate Buffered Saline (PBS).

3. Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[\[17\]](#)
- Rinse with PBS.
- Incubate with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

- Dilute the primary anti-ADCY7 antibody (e.g., rabbit polyclonal) to its optimal concentration in antibody dilution buffer.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Rinse slides with PBS (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody or an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse with PBS.
- If using a biotin-based system, incubate with a streptavidin-HRP conjugate.
- Apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-5 minutes).[\[17\]](#)
- Stop the reaction by rinsing with distilled water.

6. Counterstaining, Dehydration, and Mounting:

- Lightly counterstain the sections with hematoxylin to visualize cell nuclei (1-2 minutes).[\[17\]](#)
- "Blue" the hematoxylin by rinsing in running tap water.
- Dehydrate the sections through graded alcohols and clear in xylene.[\[17\]](#)
- Coverslip the slides using a permanent mounting medium.

7. Visualization and Analysis:

- Examine the slides under a light microscope. Positive ADCY7 staining will typically appear as a brown precipitate, with its subcellular localization (e.g., cytoplasmic, membrane) being observable. The blue hematoxylin stain will indicate the cell nuclei.

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